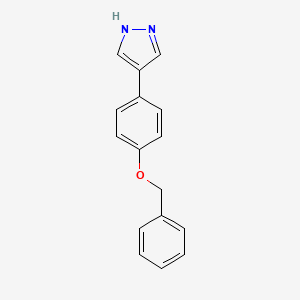

4-(4-phenylmethoxyphenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-phenylmethoxyphenyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a phenylmethoxy group and a phenyl group attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure of “4-(4-phenylmethoxyphenyl)-1H-pyrazole” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The phenylmethoxy and phenyl groups are bulky aromatic groups that could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The phenylmethoxy group could potentially be cleaved under acidic or basic conditions, resulting in the formation of a phenol and a methoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-phenylmethoxyphenyl)-1H-pyrazole” would be influenced by the presence of the pyrazole ring and the phenylmethoxy and phenyl groups. These groups could affect the compound’s polarity, solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Molecular Structure and Tautomerism

Research on NH-pyrazoles, which are chemically related to 4-(4-phenylmethoxyphenyl)-1H-pyrazole, has explored their annular tautomerism. X-ray crystallography and NMR spectroscopy studies reveal complex hydrogen bonding patterns and tautomerism in solution and the solid state, highlighting the structural diversity and stability of these compounds (Cornago et al., 2009).

Sodium Channel Blockers

3-(4-phenoxyphenyl)-1H-pyrazoles, closely related to the compound , have been synthesized and characterized as potent state-dependent sodium channel blockers. Their structure-activity relationship (SAR) studies provide insights into the chemical requirements for potency, demonstrating their potential in therapeutic applications (Yang et al., 2004).

Hydrogen Bonding and Molecular Conformation

The study of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has uncovered complex hydrogen-bonded framework structures, highlighting the role of hydrogen bonding in determining molecular conformation and stability. These findings contribute to our understanding of the structural characteristics of pyrazole derivatives (Asma et al., 2018).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their role in corrosion inhibition, particularly in the petroleum industry. Studies on 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and related compounds demonstrate their efficacy in mitigating corrosion in acidizing environments, offering insights into the application of pyrazole derivatives as corrosion inhibitors (Singh et al., 2020).

Electrochromism and Acidichromism

Research into imidazole/pyrene/pyrazine based compounds, incorporating pyrazole structures, has revealed their potential for visualized acidichromism and near-infrared electrochromism. These findings suggest applications in smart materials and sensors, where color change under specific conditions is desired (Ma et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 4-(4-(Benzyloxy)phenyl)-1H-pyrazole is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

The compound interacts with its target, Leukotriene A-4 hydrolase, and inhibits its activity

Biochemical Pathways

The inhibition of Leukotriene A-4 hydrolase affects the biosynthesis of leukotriene B4, a proinflammatory mediator . This can lead to a decrease in inflammation, although the specific downstream effects depend on the context of the biochemical pathway and the physiological state of the organism.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The inhibition of Leukotriene A-4 hydrolase by 4-(4-(Benzyloxy)phenyl)-1H-pyrazole can lead to a decrease in the production of leukotriene B4 . This may result in reduced inflammation, given the role of leukotriene B4 as a proinflammatory mediator .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-(Benzyloxy)phenyl)-1H-pyrazole. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances, such as inhibitors or activators of Leukotriene A-4 hydrolase, can also influence the compound’s efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-phenylmethoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-4-13(5-3-1)12-19-16-8-6-14(7-9-16)15-10-17-18-11-15/h1-11H,12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPICZVLHFRBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Benzyloxy)phenyl)-1h-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2893413.png)

![(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2893414.png)

![tert-butyl 4-[(1S)-1-aminoethyl]benzoate](/img/structure/B2893418.png)

![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)

![3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol](/img/structure/B2893424.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893431.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2893432.png)

![N~1~-(3,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2893434.png)

![N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2893435.png)